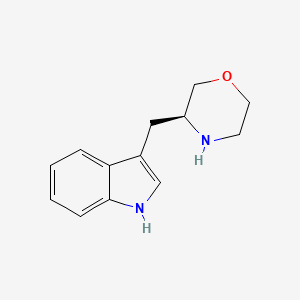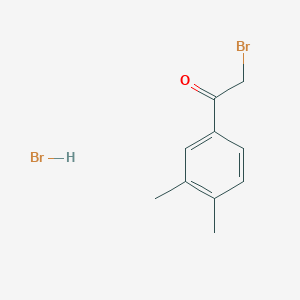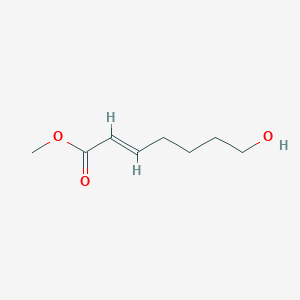
2-(3-Isopropoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Isopropoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a boron atom bonded to two oxygen atoms and a phenyl ring substituted with isopropoxy and nitro groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-isopropoxy-4-nitrophenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(3-Isopropoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF).
Major Products Formed
Oxidation: 2-(3-Isopropoxy-4-aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Substitution: Biaryl compounds with various substituents depending on the aryl halide used.
科学的研究の応用
2-(3-Isopropoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a probe in biological assays due to its boronic ester group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
作用機序
The mechanism of action of 2-(3-Isopropoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecules. The boronic ester group can interact with diols and other nucleophiles, making it useful in various chemical and biological applications. The nitro group can undergo reduction to form amines, which can further participate in various chemical reactions.
類似化合物との比較
Similar Compounds
- 3-Isopropoxy-4-nitrophenylboronic acid
- 2-(3-Isopropoxy-4-nitrophenyl)octahydropyrrolo[1,2-A]pyrazine
- (3-Isopropoxy-4-nitrophenyl)(tetrahydropyran-4-yl)amine
Uniqueness
2-(3-Isopropoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester group, which provides versatility in chemical reactions, particularly in cross-coupling reactions. Its combination of isopropoxy and nitro substituents on the phenyl ring also contributes to its distinct chemical properties and reactivity.
特性
分子式 |
C15H22BNO5 |
|---|---|
分子量 |
307.15 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(4-nitro-3-propan-2-yloxyphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H22BNO5/c1-10(2)20-13-9-11(7-8-12(13)17(18)19)16-21-14(3,4)15(5,6)22-16/h7-10H,1-6H3 |
InChIキー |
AABRVDFHSGUMRY-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N-[1-(3-bromophenyl)ethyl]oxan-4-amine](/img/structure/B12079710.png)

